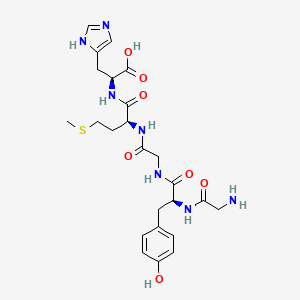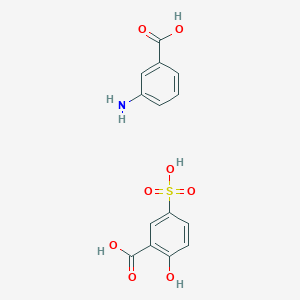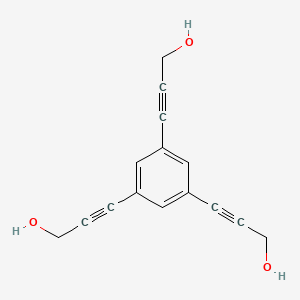
3,3',3''-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is a complex organic compound characterized by its symmetrical structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) typically involves the reaction of benzene-1,3,5-triyl triformate with propargylic alcohols. The reaction is often catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to participate in diverse chemical reactions, influencing biological processes at the molecular level. For instance, its propargylic alcohol groups can form covalent bonds with enzyme active sites, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3,5-triyl triformate: A precursor in the synthesis of 3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol).
3,3’,3’'-[(2,4,6-trifluorobenzene-1,3,5-triyl)tris(ethyne-2,1-diyl)]tris(prop-2-yn-1-ol): A structurally similar compound with trifluorobenzene groups.
Uniqueness
3,3’,3’'-(Benzene-1,3,5-triyl)tri(prop-2-yn-1-ol) is unique due to its symmetrical structure and the presence of multiple propargylic alcohol groups. This makes it a versatile compound for various chemical transformations and applications in different research fields .
Eigenschaften
CAS-Nummer |
918340-81-5 |
|---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
3-[3,5-bis(3-hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C15H12O3/c16-7-1-4-13-10-14(5-2-8-17)12-15(11-13)6-3-9-18/h10-12,16-18H,7-9H2 |
InChI-Schlüssel |
SFQSBIWJXXWZAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C#CCO)C#CCO)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


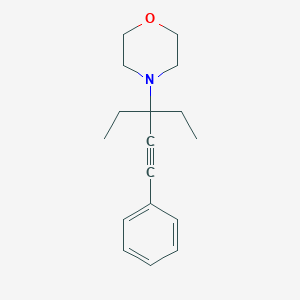
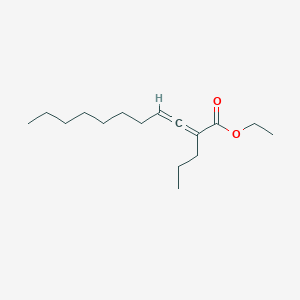
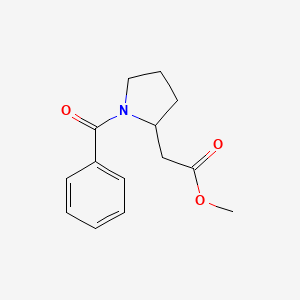

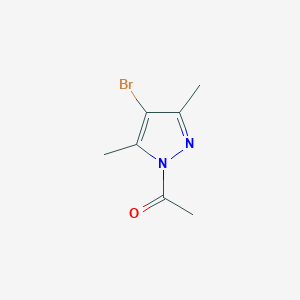
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
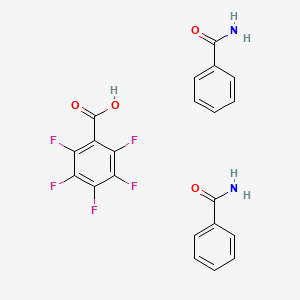
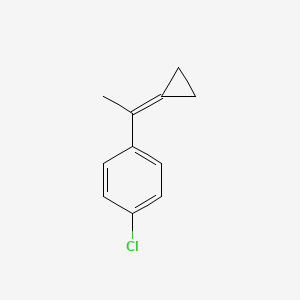
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
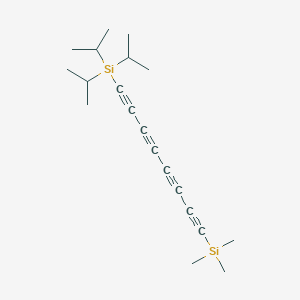
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
